molecular formula C19H19FN2O3 B2670543 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide CAS No. 896290-65-6

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2670543
CAS No.: 896290-65-6
M. Wt: 342.37
InChI Key: XKSCQKJUHDTEDL-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. This molecule features a pyrrolidin-5-one core, a scaffold frequently identified in compounds with diverse biological activities . The structural motif of a fluorophenyl group linked to an acetamide, as seen in this compound, is a common feature in several active research areas. For instance, structurally related N-(substituted phenyl)acetamides have been investigated for their potential as anticonvulsant agents in models of epilepsy . Similarly, other compounds featuring fluorophenyl acetamide structures have been explored as selective inhibitors for targets like aurora kinase B, which is significant in oncology research . The presence of the fluorophenyl group is a strategic element in modern drug design, often used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Researchers may find this compound valuable as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in biological screening assays. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-5-7-17(8-6-13)25-12-18(23)21-15-10-19(24)22(11-15)16-4-2-3-14(20)9-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSCQKJUHDTEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.

    Attachment of the Methylphenoxyacetamide Moiety: This can be done through nucleophilic substitution reactions, where the acetamide group is introduced using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids, and catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidinone and acetamide moieties could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Key Features

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrrolidinone 1-(3-fluorophenyl), 3-(2-(4-methylphenoxy)acetamide) Not explicitly reported (inferred: potential anti-inflammatory/antimicrobial)
Compound 73 (Ma et al.) Thiazolidinedione 2-(4-(2,4-dioxothiazolidin-5-ylidenemethyl)phenoxy)-N-(3-fluorophenyl)acetamide Anti-inflammatory (IC₅₀ comparable to indomethacin)
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Triazole-sulfanyl N-(3-fluorophenyl), triazole-pyridine-sulfanyl linker Not explicitly reported (inferred: kinase/GPCR modulation)
924972-86-1 (Thiadiazole-pyrrolidinone) Thiadiazole-pyrrolidinone 5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-thiadiazole, benzylsulfanyl-acetamide Not reported (structural similarity suggests protease/kinase inhibition)
5RH2 (Pyridine-acetamide) Pyridine 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide SARS-CoV-2 Mᵖʳᵒ inhibition (binding affinity: −22 kcal/mol)

Structural and Functional Analysis

Pyrrolidinone vs. Thiazolidinedione Core
  • Target Compound: The pyrrolidinone core offers a five-membered lactam ring, providing rigidity and hydrogen-bonding capacity.
  • Implications: The pyrrolidinone’s smaller ring size may improve metabolic stability compared to thiazolidinedione’s susceptibility to ring-opening reactions.
Fluorophenyl vs. Chlorophenyl Substitution
  • Target Compound : The 3-fluorophenyl group balances lipophilicity and electronic effects (σ = 0.34 for F vs. 0.23 for Cl). In contrast, 924972-86-1 uses a 4-chlorophenyl group, which increases steric bulk and may alter binding pocket interactions .
  • Implications : Fluorine’s electronegativity enhances dipole interactions, while chlorine’s larger size may improve van der Waals contacts in hydrophobic pockets.
Phenoxy-Acetamide vs. Triazole-Sulfanyl Linkers
  • Target Compound: The 4-methylphenoxy-acetamide linker provides a flexible, lipophilic spacer. Compound from replaces this with a triazole-sulfanyl group, introducing aromaticity and sulfur-mediated hydrogen bonding .
Methylphenoxy vs. Pyridine Substitution
  • Target Compound: The 4-methylphenoxy group enhances lipophilicity (clogP ~3.5), favoring passive diffusion. 5RH2 uses a pyridine ring, introducing basicity (pKₐ ~5) that may limit blood-brain barrier penetration but improve solubility .
  • Implications: Pyridine’s nitrogen can form salt bridges with acidic residues, whereas methylphenoxy’s ether oxygen may engage in weaker dipole interactions.

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability: The pyrrolidinone core in the target compound is less prone to oxidative metabolism compared to thiazolidinediones (e.g., Compound 73) but may undergo hydrolysis at the lactam bond under acidic conditions .
  • Target Selectivity : The 3-fluorophenyl group’s smaller size compared to 924972-86-1 ’s 4-chlorophenyl could reduce off-target interactions with larger binding pockets .
  • Binding Affinity: The methylphenoxy group’s lipophilicity may enhance binding to hydrophobic enzyme pockets, as seen in 5RH2’s interaction with SARS-CoV-2 Mᵖʳᵒ .

Biological Activity

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide, commonly referred to as NAPMA , is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of NAPMA, examining its mechanisms, effects on various biological systems, and potential therapeutic applications based on diverse research findings.

Chemical Structure

NAPMA is characterized by the following molecular structure:

  • Molecular Formula : C17_{17}H18_{18}F1_{1}N1_{1}O3_{3}
  • Molecular Weight : 303.33 g/mol

The compound features a pyrrolidine ring substituted with a fluorophenyl group and an acetamide moiety, which contributes to its biological activity.

Research indicates that NAPMA exhibits several biological activities, particularly in the context of osteoclastogenesis and inflammation. The following mechanisms have been identified:

  • Inhibition of Osteoclastogenesis : NAPMA has been shown to inhibit RANKL-induced osteoclast differentiation in vitro. It suppresses the expression of key osteoclast marker genes and reduces bone resorption activity in osteoclasts .
  • Anti-inflammatory Effects : NAPMA demonstrates potential anti-inflammatory properties by modulating signaling pathways associated with inflammatory responses. This includes the inhibition of IL-1β-induced matrix metalloproteinases (MMPs), which are critical in cartilage degradation during osteoarthritis .

In Vitro Studies

In vitro studies have demonstrated that NAPMA effectively inhibits the differentiation of monocytes into osteoclasts when stimulated by RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand). This inhibition is dose-dependent and correlates with a decrease in the expression of osteoclast-specific markers such as TRAP (Tartrate-resistant acid phosphatase) and Cathepsin K.

In Vivo Studies

Animal models have further elucidated the compound's efficacy:

  • In ovariectomized mice, which serve as a model for postmenopausal osteoporosis, NAPMA administration resulted in significant attenuation of bone loss, indicating its potential as a therapeutic agent for osteoporosis .

Case Studies

A notable study investigated the effects of NAPMA on IL-1β-induced MMP13 expression in chondrosarcoma cells. The results indicated that NAPMA significantly reduced MMP13 mRNA levels, suggesting its role in protecting cartilage from degradation associated with osteoarthritis .

Table 1: Biological Activity of NAPMA

Activity TypeEffect ObservedReference
OsteoclastogenesisInhibition of RANKL-induced differentiation
Bone ResorptionReduced activity in osteoclasts
MMP ExpressionDecreased IL-1β-induced MMP13 levels
Anti-inflammatoryModulation of inflammatory pathways

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